

An In-depth Technical Guide to 6-Dehydroprogesterone: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Dehydroprogesterone (pregna-4,6-diene-3,20-dione) is a synthetic steroid and a derivative of progesterone. It is characterized by the introduction of a double bond between carbons 6 and 7 of the progesterone backbone. This structural modification significantly influences its chemical and biological properties, distinguishing it from the parent hormone. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **6-dehydroprogesterone**, including its metabolism and potential therapeutic applications. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

6-Dehydroprogesterone is a C21 steroid with the systematic IUPAC name (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one.[1] Its chemical identity is further defined by the following identifiers:



Identifier	Value	
CAS Number	1162-56-7[1]	
Molecular Formula	C21H28O2[1][2]	
Molecular Weight	312.45 g/mol [2]	
SMILES	CC(=O) [C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@ H]2C=CC4=CC(=O)CC[C@]34C)C[3]	
InChI	InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5- 4-14-12-15(23)8-10-20(14,2)19(16)9-11- 21(17,18)3/h4-5,12,16-19H,6-11H2,1- 3H3/t16-,17+,18-,19-,20-,21+/m0/s1[2]	
Synonyms	Pregna-4,6-diene-3,20-dione, Δ 6-Progesterone[1][4]	

Physicochemical Properties

The physical and chemical properties of **6-dehydroprogesterone** are summarized in the table below. These properties are crucial for its handling, formulation, and absorption characteristics.

Property	Value	Source
Melting Point	147-148 °C	Golden Pharma
Boiling Point	462.8 °C at 760 mmHg	Golden Pharma
Density	1.1 g/cm ³	Golden Pharma
Solubility	Soluble in acetone and chloroform; sparingly soluble in ethanol and methanol; practically insoluble in water.	ChemicalBook
Appearance	White to off-white powder	NINGBO INNO PHARMCHEM



Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **6-dehydroprogesterone**.

- Mass Spectrometry: The NIST Mass Spectrometry Data Center provides GC-MS data for 6dehydroprogesterone, indicating a molecular ion peak consistent with its molecular weight.
- Infrared (IR) Spectroscopy: FTIR spectra of 6-dehydroprogesterone are available, typically showing characteristic carbonyl stretching frequencies for the ketone groups at C3 and C20, and C=C stretching for the conjugated diene system.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C and ¹H NMR data are available
 and crucial for confirming the chemical structure. A comparative study using high-field NMR
 has been conducted on **6-dehydroprogesterone** and related progestins to define its
 conformational features.[5]

Biological and Pharmacological Properties

6-Dehydroprogesterone exhibits a range of biological activities, primarily through its interaction with steroid receptors.

Mechanism of Action

As a progestin, **6-dehydroprogesterone**'s primary mechanism of action is through its agonistic activity at the progesterone receptor (PR).[3] Binding to the PR initiates a cascade of molecular events that modulate the transcription of target genes involved in various physiological processes.

Biological Activities

- Anti-cancer Properties: 6-Dehydroprogesterone has been shown to inhibit the growth of human mammary cancer cells (MCF-7).[3]
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, which may be attributed to its ability to inhibit efflux pumps and cytochrome P450 enzymes.
 [3]



• Prostatic Hypertrophy: It has shown effectiveness in the treatment of prostatic hypertrophy. [3]

Metabolism

The metabolism of **6-dehydroprogesterone** can occur through various enzymatic reactions. Microbial transformation studies using Aspergillus niger and Gibberella fujikuroi have shown that it can be converted into several hydroxylated, chlorinated, and epoxidized metabolites.[6] This highlights the potential for diverse metabolic pathways in vivo.

Toxicity

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-dehydroprogesterone** is suspected of causing cancer, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and biological evaluation of **6-dehydroprogesterone**.

Synthesis of 6-Dehydroprogesterone

A patented method for the synthesis of dehydroprogesterone involves a multi-step process starting from A-ring degradation products. The key steps include:

- Addition reaction with acetylene magnesium halide.
- Dehydroxylation and configuration inversion.
- Bromination and elimination reactions.
- Grignard reaction.
- · Mitsunobu reaction.
- Two Robinson annulation reactions.
- Water addition and rearrangement to yield the final product.[7]



The crude product is then purified by recrystallization from acetone.[7]

Purification

Purification of **6-dehydroprogesterone** can be achieved through recrystallization using solvents such as acetone or a mixture of ethyl acetate and hexane.[7] Column chromatography can also be employed for further purification if necessary.

Progesterone Receptor Binding Assay

A common method to assess the binding affinity of compounds to the progesterone receptor is a competitive binding assay.

Principle: This assay measures the ability of the test compound (**6-dehydroprogesterone**) to compete with a radiolabeled progestin (e.g., [³H]-promegestone) for binding to the progesterone receptor.

Protocol Outline:

- Prepare a cytosolic fraction containing progesterone receptors from a suitable source (e.g., rabbit uterus or PR-expressing cells).
- Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
- After incubation, separate the receptor-bound and free radioligand using a method like dextran-coated charcoal adsorption.
- Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

MCF-7 Cell Proliferation Assay (E-screen Assay)

This assay is used to determine the proliferative or anti-proliferative effects of a compound on estrogen-responsive breast cancer cells.



Protocol Outline:

- Culture MCF-7 cells in a suitable medium.
- Seed the cells in multi-well plates and allow them to attach.
- Replace the medium with an estrogen-free medium for a period to synchronize the cells.
- Treat the cells with varying concentrations of **6-dehydroprogesterone**. Include appropriate positive (e.g., estradiol) and negative (vehicle) controls.
- Incubate for a defined period (e.g., 4-6 days).
- Determine cell proliferation using a suitable method, such as:
 - Direct cell counting (e.g., using a hemocytometer and trypan blue exclusion).
 - DNA quantification (e.g., using a fluorescent dye like SYBR Green).
 - Metabolic assays (e.g., MTS or MTT assay), though caution is advised as some compounds can interfere with mitochondrial activity.[8]

In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.

Protocol Outline:

- Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and varying concentrations of **6-dehydroprogesterone**.
- Incubate the reaction mixtures at 37°C followed by heating at 70°C to induce protein denaturation.
- After cooling, measure the absorbance of the solutions at 280 nm.



- Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
- A reference anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.[9]

Visualizations Synthesis Workflow

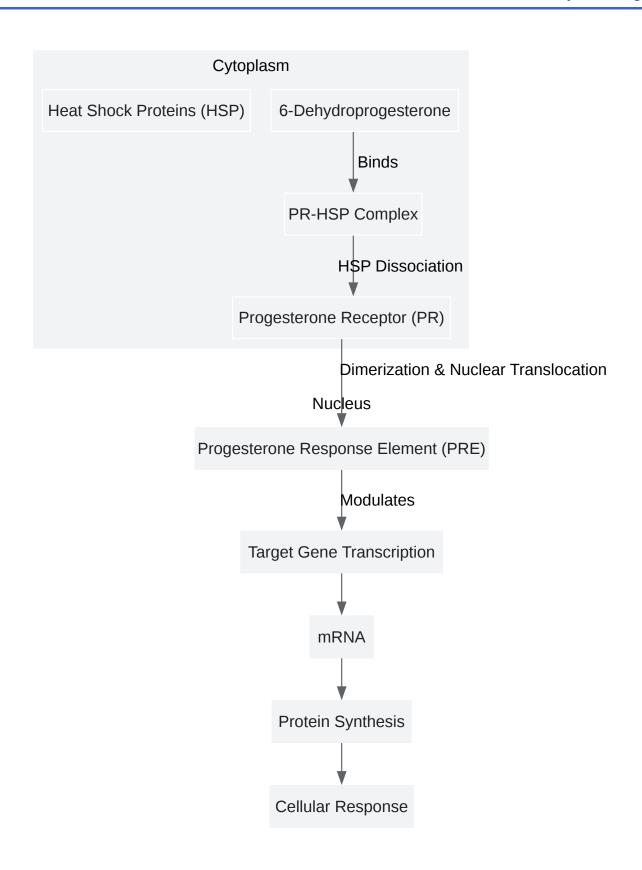


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Caption: Synthetic pathway for **6-dehydroprogesterone**.

Progesterone Receptor Signaling Pathway





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Caption: Progesterone receptor signaling pathway.



Conclusion

6-Dehydroprogesterone is a synthetic progestin with distinct chemical and biological properties conferred by the C6-C7 double bond. Its activities, including anti-cancer and anti-inflammatory effects, make it a compound of interest for further research and potential therapeutic development. This guide provides a foundational understanding of its characteristics and offers detailed experimental approaches for its study. The provided data and protocols are intended to facilitate future investigations into the pharmacological potential of **6-dehydroprogesterone**.

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